Anagrelide-13C2,15N,d2

Isotope Exchange LC-MS/MS Bioanalysis

Anagrelide-13C2,15N,d2 is a critical multi-isotope internal standard designed for reliable LC-MS/MS quantification. Unlike deuterium-only labels, its 13C2,15N,d2 design prevents retention time shifts and H/D exchange, ensuring precise matrix effect correction. It is essential for robust PK studies and bioequivalence trials requiring strict FDA/EMA compliance.

Molecular Formula C11H10Cl2N2O
Molecular Weight 262.10 g/mol
Cat. No. B12383098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnagrelide-13C2,15N,d2
Molecular FormulaC11H10Cl2N2O
Molecular Weight262.10 g/mol
Structural Identifiers
SMILESC1C2NC3=C(CN2CC1=O)C(=C(C=C3)Cl)Cl
InChIInChI=1S/C11H10Cl2N2O/c12-8-1-2-9-7(11(8)13)5-15-4-6(16)3-10(15)14-9/h1-2,10,14H,3-5H2/i4+1,5D2,6+1,15+1
InChIKeyBXEMSIZGLWTHOZ-NIPIIQTISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anagrelide-13C2,15N,d2: A Multi-Isotope Labeled Internal Standard for Precise Bioanalytical Quantification


Anagrelide-13C2,15N,d2 is a stable isotope-labeled analog of the platelet-lowering agent Anagrelide, featuring isotopic enrichment with two 13C atoms, one 15N atom, and two deuterium (D) atoms . This compound belongs to the class of isotopically labeled internal standards (SIL-IS) and is specifically designed for use as a tracer in quantitative LC-MS and GC-MS analyses during drug development and pharmacokinetic studies [1]. The core biological activity of the parent molecule, a potent phosphodiesterase type III (PDE3) inhibitor (IC50 = 36 nM) , is retained, making the labeled version an ideal surrogate for accurate quantification in complex biological matrices.

Why a Structural Analog or Deuterium-Only Internal Standard Cannot Replace Anagrelide-13C2,15N,d2


Substituting Anagrelide-13C2,15N,d2 with a structurally similar compound (e.g., nevirapine) or a deuterium-only labeled analog can introduce significant analytical error due to differential extraction recovery, ionization efficiency, and chromatographic behavior [1]. Unlike a true isotopologue, a structural analog does not perfectly co-elute with the analyte, leading to incomplete correction for matrix effects and ion suppression . Furthermore, deuterium-only labels can suffer from hydrogen-deuterium exchange and retention time shifts, compromising assay accuracy [2]. The multi-isotope design of Anagrelide-13C2,15N,d2 mitigates these risks by providing a stable mass shift and near-identical physicochemical properties to the unlabeled Anagrelide analyte, ensuring robust and reliable quantification.

Quantitative Differentiation: Anagrelide-13C2,15N,d2 vs. Alternative Internal Standards


Superior Isotopic Stability vs. Deuterium-Only Labeled Analogs

Anagrelide-13C2,15N,d2 incorporates both 13C and 15N labels, which are resistant to the hydrogen-deuterium exchange that can occur with deuterium-only labeled internal standards . This structural feature ensures the isotopic label remains intact under various storage and analytical conditions, directly enhancing long-term assay reproducibility. In contrast, deuterium atoms located on carbons adjacent to carbonyl groups or in certain aromatic positions are known to be susceptible to back-exchange, potentially altering the effective mass difference and compromising quantification .

Isotope Exchange LC-MS/MS Bioanalysis

Improved Chromatographic Co-Elution vs. Deuterated Analogs

Deuterated internal standards can exhibit a slight but significant shift in chromatographic retention time due to the isotope effect, leading to differential matrix effects and inaccurate peak area ratio calculations [1]. Anagrelide-13C2,15N,d2, with its carbon and nitrogen labels, minimizes this effect and more closely matches the retention time of unlabeled Anagrelide [2]. This ensures that both analyte and internal standard experience identical ionization conditions, providing superior correction for ion suppression or enhancement.

Chromatography Isotope Effect LC-MS/MS

Enhanced Mass Spectrometric Differentiation vs. Unlabeled Anagrelide

The incorporation of 13C2, 15N, and d2 into Anagrelide results in a molecular weight increase of +5 Da compared to the parent compound (MW: 256.09 to 262.11) . This distinct mass shift allows for unambiguous differentiation in the mass spectrometer, even at low concentrations, and enables the use of highly selective multiple reaction monitoring (MRM) transitions. The certified purity of ≥98% ensures minimal interference from unlabeled species, which is critical for achieving low limits of quantification (LLOQ) .

Mass Spectrometry Isotopic Purity MRM

Superior Matrix Effect Correction vs. Structural Analog Internal Standards

A published LC-ESI-MS/MS method for Anagrelide in human plasma utilized nevirapine, a structural analog, as an internal standard [1]. While validated, this approach is inherently less robust than using a stable isotope-labeled internal standard (SIL-IS) like Anagrelide-13C2,15N,d2. SIL-IS compounds are widely recognized to provide superior correction for extraction recovery, matrix effects, and ionization variability because they behave identically to the analyte throughout the entire analytical workflow [2]. Using a structural analog can lead to differential ion suppression or enhancement, potentially introducing bias and reducing assay accuracy and precision.

Matrix Effect Ion Suppression Bioanalysis

Optimal Application Scenarios for Anagrelide-13C2,15N,d2 in Bioanalytical and Drug Development Workflows


Regulated Bioanalysis for Pharmacokinetic (PK) and Bioequivalence Studies

Anagrelide-13C2,15N,d2 is the preferred internal standard for developing and validating high-sensitivity LC-MS/MS methods to quantify Anagrelide in plasma or serum for PK studies and bioequivalence trials. Its superior isotopic stability and co-elution properties ensure robust, accurate, and precise data that meet stringent FDA and EMA regulatory guidelines, minimizing the risk of method failure during sample analysis.

Therapeutic Drug Monitoring (TDM) and Clinical Research

In clinical settings requiring precise measurement of Anagrelide levels for TDM or research studies, this multi-isotope labeled standard provides the highest level of analytical confidence. Its ability to correct for complex matrix effects in patient samples [1] translates to more reliable patient stratification and correlation of drug exposure with clinical outcomes.

Method Cross-Validation and Technology Transfer

When transferring a validated bioanalytical method between laboratories or platforms, the use of Anagrelide-13C2,15N,d2, with its well-defined +5 Da mass shift and high purity , simplifies cross-validation. It provides a consistent reference point that is independent of minor variations in LC or MS conditions, accelerating technology transfer and ensuring data comparability across different sites or studies.

Investigation of Anagrelide Metabolism and Degradation

While primarily an analytical tool, the unique isotopic signature of Anagrelide-13C2,15N,d2 can be leveraged in mass spectrometry experiments to track metabolic pathways or identify degradation products. The distinct mass shift allows for clear differentiation from endogenous compounds and the parent drug, facilitating the elucidation of metabolic fates and the identification of unknown metabolites in complex biological samples .

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